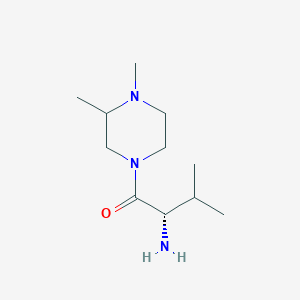![molecular formula C12H10O6 B11753750 5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone](/img/structure/B11753750.png)
5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone is a complex organic compound with a unique tetracyclic structure. It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone typically involves the cyclization of specific precursors under controlled conditions. One common method includes the reaction of octahydropentalene-1,3,4,6-tetracarboxylic acid with dehydrating agents to form the desired tetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Octahydropentalene-1,3,4,6-tetracarboxylic acid-1,3:4,6-dianhydride
- Bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylic acid 2,4:6,8-dianhydride
- 5,11-Dioxatricyclo[7.3.0.03,8]dodecane-4,6,10,12-tetrone
Uniqueness
What sets 5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone apart from similar compounds is its specific tetracyclic structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively .
Properties
Molecular Formula |
C12H10O6 |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
5,11-dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone |
InChI |
InChI=1S/C12H10O6/c13-9-3-1-4(10(14)17-9)8-6-2-5(7(3)8)11(15)18-12(6)16/h3-8H,1-2H2 |
InChI Key |
ILOCNLYUKFZVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4CC(C3C1C(=O)OC2=O)C(=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11753669.png)
![1-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}imidazolidine-2,4-dione](/img/structure/B11753676.png)



![(2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(methoxyimino)pyrrolidine-2-carboxylic acid](/img/structure/B11753700.png)








